TD-004

PROTAC Targeted Protein Degradation ALK

Researchers studying ALK-driven cancers often face the limitation of acquired resistance with traditional kinase inhibitors. TD-004 is a VHL-based PROTAC degrader engineered to eliminate ALK fusion proteins entirely, circumventing resistance from kinase domain mutations. Ideal for chemical biology and in vivo proof-of-concept studies, it offers a precise tool for differentiating degradation from inhibition pharmacodynamics. Supplied with rigorous analytical characterization, it enables reliable, reproducible results in demanding preclinical research programs.

Molecular Formula C55H70ClN9O8S2
Molecular Weight 1084.79
Cat. No. B1193785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-004
SynonymsTD-004;  TD 004;  TD004
Molecular FormulaC55H70ClN9O8S2
Molecular Weight1084.79
Structural Identifiers
SMILESO=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6
InChIInChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1
InChIKeyDYEAAIMUSQBHPL-RMNSFAHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TD-004 ALK PROTAC Degrader


TD-004 (also known as HC58-111) is a heterobifunctional proteolysis targeting chimera (PROTAC) specifically designed to degrade anaplastic lymphoma kinase (ALK) fusion proteins [1]. It is constructed by conjugating the ALK inhibitor ceritinib to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a linker [2]. This molecule functions by recruiting the E3 ligase to the ALK fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome, rather than solely inhibiting its kinase activity [1]. In preclinical studies, TD-004 has demonstrated the ability to effectively induce ALK degradation and inhibit the proliferation of ALK fusion-positive cancer cell lines [1].

ALK fusion protein degradation studies
PROTAC-mediated target engagement in ALK+ cells
In vivo pharmacodynamic model research

TD-004 vs. ALK Inhibitors: Mechanism


The critical differentiation of TD-004 lies in its mechanism of action: it is a degrader, not a simple inhibitor. Traditional small-molecule ALK inhibitors, such as ceritinib or crizotinib, function by binding to the kinase domain and blocking downstream signaling. In contrast, TD-004 catalyzes the complete proteasomal degradation of the target ALK fusion protein [1]. This fundamental difference means that TD-004 can eliminate the oncogenic driver entirely, potentially overcoming resistance mechanisms that arise from secondary kinase domain mutations or compensatory signaling pathways which often limit the long-term efficacy of inhibitor-based therapies [2]. Therefore, substituting TD-004 with a conventional ALK inhibitor results in a different biological outcome: inhibition versus degradation, which has profound implications for cellular signaling dynamics and the development of drug resistance.

  • Mechanism mismatch

    ALK inhibitors block kinase activity; TD-004 induces proteasomal degradation, leading to different biological endpoints.

  • E3 ligase recruitment

    TD-004 uses VHL; CRBN-based degraders (e.g., B3) may differ in degradation efficiency and tissue context.

  • Resistance pathway context

    Inhibitor-resistant mutations may not confer resistance to degradation, altering model-response interpretation.

TD-004 Differentiation Evidence


Functional Degradation vs. Ceritinib

TD-004, a VHL-recruiting PROTAC, demonstrates a mechanism of action orthogonal to its warhead, the ALK inhibitor ceritinib. While ceritinib functions solely as a kinase inhibitor (IC50 ~ 0.15-0.20 nM), TD-004 acts as a degrader, achieving near-complete (93%) degradation of the NPM-ALK fusion protein in SU-DHL-1 cells at a concentration of 1 µM . This degradation is independent of ALK kinase inhibition, providing a direct quantitative comparison of functional activity distinct from its parent inhibitor .

Degradation vs Inhibition
Head-to-head
93% NPM-ALK degradation vs ceritinib (inhibitor only)
Supports degrader mechanism distinct from inhibition
SU-DHL-1 cells, 1 µM TD-004
PROTAC Targeted Protein Degradation ALK

Anti-Proliferative Activity in ALK-Positive Cells

TD-004 exhibits potent and selective anti-proliferative activity against ALK fusion-positive cell lines. It displays an IC50 of 0.058 µM in SU-DHL-1 cells and 0.28 µM in H3122 cells . For context, the parent inhibitor ceritinib has reported IC50 values in the low nanomolar range (e.g., ~1-3 nM) against similar cell lines, but its primary function is inhibition, not degradation. The potent cellular activity of TD-004 confirms its ability to engage and degrade its target in a cellular context, leading to a significant reduction in cell viability.

Anti-proliferative IC50
Cross-study comparable
SU-DHL-1: 0.058 µM; H3122: 0.28 µM
Reported cell-viability endpoint context
ALK+ cell lines; degradation vs inhibition context
Anti-proliferative Activity Cancer Cell Lines PROTAC

In Vivo Efficacy in Xenograft Model

The functional advantage of TD-004 is validated in vivo. In an H3122 xenograft mouse model, TD-004 treatment resulted in a significant reduction in tumor growth compared to vehicle-treated controls [1]. This demonstrates that the degradation mechanism translates to an anti-tumor effect in a living organism, providing a crucial differentiation from compounds that may only show in vitro activity or whose inhibition-based mechanism may be less effective in vivo due to compensatory resistance mechanisms.

In vivo tumor model
Reported
Reported tumor growth reduction vs vehicle control
Model-response endpoint context
H3122 xenograft model in mice
Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

VHL vs. CRBN-Based ALK Degraders

TD-004 is a VHL-based PROTAC, which distinguishes it from another class of ALK degraders, such as B3, which recruit the CRBN E3 ligase [1]. This difference in E3 ligase recruitment is a critical design parameter, as the expression levels and cellular localization of VHL and CRBN can vary across tissues and cancer types. Therefore, the choice of E3 ligase ligand can influence the degradation efficiency and selectivity profile of the PROTAC. While B3 has been reported with a potent ALK IC50 of 1.6 nM [2], TD-004's VHL-based design offers an alternative chemical tool for exploring ALK degradation in different cellular contexts where VHL is the more effective or appropriate E3 ligase partner.

E3 ligase recruitment
Class-level
VHL (TD-004) vs CRBN (B3)
E3 ligase context may differ
VHL vs CRBN expression context
Chemical Biology E3 Ligase Selectivity PROTAC Design

TD-004 Application Scenarios


Signaling and Resistance Mechanism Studies

TD-004 is ideally suited for use as a chemical probe to study the functional consequences of ALK degradation, as opposed to its inhibition, in ALK-positive cancer models [1]. Researchers can utilize TD-004 to deplete ALK fusion proteins and then assess changes in downstream signaling pathways, gene expression, and cellular phenotypes. This is particularly valuable for dissecting resistance mechanisms that arise from the rewiring of signaling networks following chronic inhibitor treatment, a scenario where degradation may offer a more durable effect.

Preclinical Validation of ALK Degradation

Given its validated in vivo activity in a xenograft model [1], TD-004 serves as a tool compound for establishing proof-of-concept that targeted degradation of ALK is a viable therapeutic approach. It can be used in pharmacodynamic studies to correlate the degree of target degradation with anti-tumor efficacy and to identify biomarkers of response. This work lays the groundwork for the development of next-generation ALK degraders with improved drug-like properties.

VHL vs. CRBN PROTAC Comparison

TD-004, as a VHL-based PROTAC [1], provides a critical comparator for CRBN-based ALK degraders like B3. In cell lines or tumor models where VHL and CRBN expression differs, the relative efficacy of TD-004 versus a CRBN-based degrader can be compared [2]. This type of head-to-head comparison is essential for understanding how the choice of E3 ligase ligand influences degradation efficiency, selectivity, and the potential for on-target toxicity in different tissue contexts.

Application
Selection Property
Validation Focus
ALK degradation signaling studies
Degrader vs inhibitor mechanism
Downstream pathway rewiring endpoints
In vivo target degradation validation
Xenograft pharmacodynamic response
Correlation of degradation and tumor response endpoints
E3 ligase recruitment comparison studies
VHL-based degrader profile
E3 ligase-dependent degradation context

Technical Documentation Hub

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60 linked technical documents
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